![molecular formula C15H19N3O3 B2520247 6,7-dimethoxy-N-(oxolan-2-ylmethyl)quinazolin-4-amine CAS No. 477859-91-9](/img/structure/B2520247.png)
6,7-dimethoxy-N-(oxolan-2-ylmethyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6,7-dimethoxy-N-(oxolan-2-ylmethyl)quinazolin-4-amine” belongs to the class of quinazoline derivatives . Quinazolines are heterocyclic compounds that have been studied for their potential therapeutic properties .
Molecular Structure Analysis
The compound contains a quinazoline core, which is a bicyclic system consisting of two fused six-membered rings, a benzene ring, and a pyrimidine ring. It also has methoxy groups at the 6 and 7 positions, an oxolan-2-ylmethyl group attached to the nitrogen atom, and an amine group at the 4 position .Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, particularly at the nitrogen atoms and any substituents they may have .Scientific Research Applications
Antimalarial Drug Development
The synthesis and evaluation of 6,7-dimethoxyquinazoline derivatives, including compounds structurally related to 6,7-dimethoxy-N-(oxolan-2-ylmethyl)quinazolin-4-amine, have highlighted their potential in antimalarial drug development. Studies involving structure-activity relationship analyses have led to the identification of derivatives with significant antimalarial activity, making them promising leads for new antimalarial therapies. These findings underscore the versatility of the quinazoline scaffold in medicinal chemistry, particularly for addressing global health challenges like malaria (Mizukawa et al., 2021).
Anti-tubercular Agents
Research into 4-anilinoquinolines and 4-anilinoquinazolines, closely related to the 6,7-dimethoxyquinazoline framework, has identified novel inhibitors of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. These compounds exhibit potent anti-tubercular activity with minimal toxicity, highlighting their potential as new therapeutic agents against tuberculosis. The identification of key structural features essential for Mtb inhibition within this class of compounds provides valuable insights for the design of more effective anti-tubercular drugs (Asquith et al., 2019).
Synthetic Methodologies
The development of synthetic methodologies for quinazoline derivatives, including 6,7-dimethoxyquinazolines, has broad implications for drug discovery. Efficient synthetic routes enable the generation of diverse quinazoline-based libraries for biological screening, thereby accelerating the discovery of new therapeutic agents. These synthetic advancements contribute to the expansion of the chemical space accessible for drug development, facilitating the exploration of novel quinazoline-based pharmacophores (Costa et al., 2004).
Mechanism of Action
Target of Action
It is known that quinazoline derivatives have a wide range of pharmacological activities and are used in the treatment of hypertension, viral infections, tumors, and malaria .
Mode of Action
It is known that quinazoline derivatives have been intensively studied as kinase inhibitors . Kinase inhibitors work by blocking the action of a particular enzyme, kinase, which is necessary for the growth and proliferation of cancer cells .
Biochemical Pathways
It is known that kinase inhibitors, such as those containing a quinazoline skeleton, can affect the raf/mek/erk signaling pathway and receptor tyrosine kinases .
Result of Action
The search results indicate that 6,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)quinazolin-4-amine has shown high anti-malarial activity and is considered a promising lead for anti-malarial drugs . In addition, some quinazoline derivatives have shown excellent potency against various cancer cell lines .
properties
IUPAC Name |
6,7-dimethoxy-N-(oxolan-2-ylmethyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-19-13-6-11-12(7-14(13)20-2)17-9-18-15(11)16-8-10-4-3-5-21-10/h6-7,9-10H,3-5,8H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCVARSBGATXQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NCC3CCCO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)quinazolin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.